molecular formula C6H10N2OS B6251459 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol CAS No. 752242-49-2

2-(2-amino-1,3-thiazol-4-yl)propan-2-ol

Cat. No.: B6251459
CAS No.: 752242-49-2
M. Wt: 158.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-1,3-thiazol-4-yl)propan-2-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol typically involves the reaction of 2-aminothiazole with appropriate reagents under controlled conditions. One common method includes the reaction of 2-aminothiazole with an epoxide, such as propylene oxide, in the presence of a base like sodium hydroxide. The reaction is carried out at room temperature, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, which have significant biological and chemical applications .

Scientific Research Applications

2-(2-Amino-1,3-thiazol-4-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: This compound exhibits antimicrobial, antifungal, and antiviral activities, making it valuable in the development of new therapeutic agents.

    Medicine: It is explored for its potential in treating various diseases due to its biological activities.

    Industry: It is used in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to antimicrobial or antiviral effects. The exact mechanism may vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-1,3-thiazol-4-yl)propan-2-ol stands out due to its specific structure, which imparts unique chemical reactivity and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in research and industry .

Properties

CAS No.

752242-49-2

Molecular Formula

C6H10N2OS

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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